molecular formula C12H18ClNO B1682040 Tulobuterol CAS No. 41570-61-0

Tulobuterol

Cat. No. B1682040
CAS RN: 41570-61-0
M. Wt: 227.73 g/mol
InChI Key: YREYLAVBNPACJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tulobuterol is a long-acting beta2-adrenergic receptor agonist . It is used as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD) . It is marketed in Japan as a transdermal patch under the name Hokunalin tape . Currently, it is only legal in 7 countries: Japan, Germany, China, South Korea, Bangladesh, Pakistan, and Venezuela .


Synthesis Analysis

Tulobuterol has been synthesized from cost-effective, commercially available 2-chloroacetophenone through key steps including bromination, NaBH4 reduction, and amination . The synthetic condition of tulobuterol was optimized to gain lower impurity content . The total yield was 40.5% .


Molecular Structure Analysis

The molecular formula of Tulobuterol is C12H18ClNO . Two polymorphs of Tulobuterol with melting points differing by 10 K were isolated and characterized by thermal analysis (HSM, TG, DSC), as well as powder and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tulobuterol include bromination, reduction, and amination . The oxidative mechanism was deduced for possible degradation impurities .


Physical And Chemical Properties Analysis

The molecular weight of Tulobuterol is 227.73 g/mol . The physicochemical properties of Tulobuterol syrups in a solid state were compared in a study .

Scientific Research Applications

1. Anti-Inflammatory Properties in Asthma Treatment

Tulobuterol has been studied for its potential anti-inflammatory effects, particularly in the context of asthma treatment. Yamaguchi et al. (2005) found that Tulobuterol can reduce the adhesion of blood eosinophils to endothelial cells, suggesting its role in the anti-inflammatory process and treatment of airway inflammation in asthma (Yamaguchi et al., 2005).

2. Impact on Diaphragm Muscle Contractility

Research by Shindoh et al. (2009) indicates that Tulobuterol patches can maintain diaphragm muscle contractility for over twenty-four hours in a mouse model of sepsis. This highlights the potential of Tulobuterol in supporting respiratory muscle function in various conditions, including bronchial asthma and sepsis (Shindoh et al., 2009).

3. Effectiveness in Asthma Control

Inoue et al. (2017) conducted a study demonstrating that Tulobuterol patches improve asthma control and health status in patients with adult-onset mild-to-moderate asthma, providing evidence for its effectiveness in asthma management (Inoue et al., 2017).

4. Chronotherapy for Nocturnal Asthma

Burioka et al. (2005) investigated the efficacy of nighttime Tulobuterol patch chronotherapy for nocturnal asthma. Their study showed significant improvements in peak expiratory flow (PEF) and stability of airway function over 24 hours, indicating its potential as a chronotherapeutic agent for nocturnal asthma (Burioka et al., 2005).

5. Long-term Treatment Efficacy in Asthma

The long-term efficacy of Tulobuterol in asthma treatment has been explored in several studies. Katsunuma et al. (2012) reported that Tulobuterol patches significantly reduced respiratory symptoms and improved peak expiratory flow in young children with mild-to-moderate asthma (Katsunuma et al., 2012).

6. Interaction with Other Asthma Medications

Research has also been conducted on the interactions of Tulobuterol with other asthma medications. For example, Onari et al. (2012) compared the effects of budesonide/formoterol combination drug with budesonide plus Tulobuterol patch combination treatment in elderly patients with asthma, shedding light on its compatibility and efficacy in combination treatments (Onari et al., 2012).

Safety And Hazards

Tulobuterol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used while handling Tulobuterol .

Future Directions

Tulobuterol has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease . A novel synthesis route to synthesize Tulobuterol hydrochloride, an active ingredient of Chlobamolie Hydrochloride Tablets, has been explored . The developed method is green, facile, and cost-effective; thus, it is suitable for the industrial-scale production .

properties

IUPAC Name

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYLAVBNPACJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56776-01-3 (hydrochloride)
Record name Tulobuterol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048457
Record name Tulobuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tulobuterol

CAS RN

41570-61-0
Record name (±)-Tulobuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41570-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulobuterol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulobuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tulobuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41570-61-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TULOBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tulobuterol
Reactant of Route 2
Reactant of Route 2
Tulobuterol
Reactant of Route 3
Reactant of Route 3
Tulobuterol
Reactant of Route 4
Reactant of Route 4
Tulobuterol
Reactant of Route 5
Reactant of Route 5
Tulobuterol
Reactant of Route 6
Reactant of Route 6
Tulobuterol

Citations

For This Compound
1,990
Citations
G Tamura, M Ichinose, Y Fukuchi, T Miyamoto - Allergology International, 2012 - Elsevier
… Since 1998, when it was first approved in Japan and worldwide, the tulobuterol patch has been … In this article, we discuss the rationale behind the development of the tulobuterol patch, …
Number of citations: 40 www.sciencedirect.com
H Kume, M Kondo, Y Ito, R Suzuki… - Clinical and …, 2002 - Wiley Online Library
… exposure to tulobuterol on β-AR function in guinea-pig tracheal smooth muscle. After exposure of tissues to tulobuterol (0.01–10 µmol/L) for 45 min, the inhibitory effects of tulobuterol on …
Number of citations: 64 onlinelibrary.wiley.com
M Kanehara, A Yokoyama, Y Tomoda, N Shiota… - Pulmonary …, 2008 - Elsevier
… is at least as effective as the inhaled long-acting β 2 -agonist salmeterol, and tulobuterol has … than tulobuterol in regard to its anti-inflammatory effects, while inversely, tulobuterol is more …
Number of citations: 65 www.sciencedirect.com
T Ichikawa, H Sugiura - … and Reports in Transdermal Drug Delivery, 2013 - Taylor & Francis
… tulobuterol patch and those weighing $ 30 kg received the 2 mg tulobuterol patch, the serum concentration of tulobuterol … The peak plasma tulobuterol level was 1.33 ng/mL and the time …
Number of citations: 12 www.tandfonline.com
M Yamaya, H Nishimura, L Nadine, H Kubo… - Physiological …, 2013 - Wiley Online Library
… with tulobuterol (0.1 μmol/L) (Tulobuterol), tulobuterol plus ICI 118551 (1 μmol/L) (ICI + Tul), or the vehicle of tulobuterol (… cells treated with tulobuterol (0.1 μmol) (Tul), tulobuterol plus ICI …
Number of citations: 15 physoc.onlinelibrary.wiley.com
H Kato, O Nagata, M Yamazaki, T Suzuki… - … Zasshi: Journal of the …, 2002 - europepmc.org
… Accordingly we developed a transdermal delivery system of the beta 2-agonist tulobuterol … The superiority of the transdermal formulation of tulobuterol over the current therapy using …
Number of citations: 51 europepmc.org
Y Fukuchi, A Nagai, K Seyama, M Nishimura… - Treatments in respiratory …, 2005 - Springer
… characteristics in the tulobuterol versus salmeterol groups: … relative to baseline in the tulobuterol group at 8 weeks (−4.7 … score relative to baseline in the tulobuterol group at weeks 4 (−…
Number of citations: 29 link.springer.com
T Horiguchi, R Kondo, J Miyazaki… - …, 2004 - thieme-connect.com
… Tulobuterol transdermal therapeutic system (TTS) is the world’s first commercially available … preparation of tulobuterol, a β2-stimulant that can maintain effective blood tulobuterol (CAS …
Number of citations: 35 www.thieme-connect.com
S Hozawa, Y Haruta, M Terada, M Yamakido - Allergology International, 2009 - Elsevier
… tulobuterol patch exerts doserelated, add-on effects in patients receiving ICS.In the present study, to clarify the usefulness of the tulobuterol … -on effects of the tulobuterol patch in morning …
Number of citations: 27 www.sciencedirect.com
J Vela, EG Yanes, AM Stalcup - Fresenius' journal of analytical chemistry, 2001 - Springer
Enantiomers of clenbuterol, salbutamol and tulobuterol were directly separated and quantitated from a spiked sample by capillary electrophoresis (CE) using sulfated β-cyclodextrin (…
Number of citations: 44 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.